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Hyfl K

Cat. No.: B1576370
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Description

Historical Context of Cyclotide Discovery and Characterization

The history of cyclotide discovery is rooted in ethnobotanical studies. The initial discovery can be traced back to the early 1970s when Lorents Gran, a Norwegian physician, observed the use of a tea made from the plant Oldenlandia affinis in traditional African medicine to accelerate childbirth. oup.comchemistryviews.orgrsc.orguq.edu.au This led to the isolation of a uterotonic polypeptide from the plant, later named kalata B1. oup.comuq.edu.au While the peptide's activity was noted, its full sequence, structure, and cyclic nature remained undefined with the protein chemistry techniques available at the time. oup.com

Further discoveries of similar macrocyclic peptides in the 1990s, some identified through pharmaceutical screening or ethnobotanical observations, paved the way for the definition of the cyclotide family. rsc.orguq.edu.aunih.gov The term "cyclotide" was formally introduced in 1999 to describe this newly recognized family of plant-based mini-proteins characterized by a unique structural motif. rsc.orgnih.gov The subsequent determination of the three-dimensional structure of kalata B1 by NMR spectroscopy in 1995 was a pivotal moment, revealing its cyclic backbone and knotted arrangement of disulfide bonds, which was termed the cyclic cystine knot (CCK) motif. uq.edu.audiva-portal.org The discovery of genes encoding cyclotide precursor proteins in 2001 provided the first insights into their biosynthesis and opened new avenues for discovery using nucleic acid sequencing. rsc.org

Definition and Unique Structural Features of Cyclotides

Cyclotides are defined as small, disulfide-rich peptides typically containing 28-37 amino acids. wikipedia.orguq.edu.au They are characterized by two primary structural features: a head-to-tail cyclized peptide backbone and an interlocking arrangement of three disulfide bonds, together forming the cyclic cystine knot (CCK) motif. oup.comnih.govwikipedia.orguq.edu.auwikipedia.orgnih.govmdpi.com This unique combination of a cyclic backbone and a knotted disulfide framework confers exceptional stability to cyclotides, making them highly resistant to chemical, thermal, and biological degradation compared to linear peptides of similar size. uq.edu.aunih.govmdpi.comnih.govacs.org

Macrocyclic Peptide Backbone

A defining feature of cyclotides is their head-to-tail cyclized peptide backbone. oup.comnih.govwikipedia.orguq.edu.aunih.govmdpi.comnih.govacs.org This macrocyclic structure is formed by a peptide bond linking the C-terminus to the N-terminus of the peptide chain. uq.edu.auwikipedia.org This contrasts with linear peptides, which have distinct N- and C-termini. The cyclic nature contributes significantly to their resistance against exopeptidase degradation. nih.govacs.org

Cystine Knot Motif

The structural integrity of cyclotides is further reinforced by the cystine knot motif. oup.comnih.govwikipedia.orguq.edu.auwikipedia.orgnih.govmdpi.comnih.govacs.org This motif involves three disulfide bonds formed between six conserved cysteine residues. oup.comnih.govuq.edu.aumdpi.comoup.com In the cyclic cystine knot, two disulfide bonds and the connecting backbone segments form a ring that is threaded by the third disulfide bond, creating a knotted topology. oup.comdiva-portal.orguq.edu.auwikipedia.orgmdpi.com The conserved cysteine residues are typically labeled I through VI, and the disulfide connectivity in cyclotides is characteristically CysI-CysIV, CysII-CysV, and CysIII-CysVI. oup.comdiva-portal.orguq.edu.au This knotted arrangement provides a rigid and compact core structure. mdpi.com

Subfamilies and Classification of Cyclotides (e.g., Bracelet, Möbius, Trypsin Inhibitor)

Cyclotides are classified into three main subfamilies based on structural and sequence characteristics: the Möbius, bracelet, and trypsin inhibitor subfamilies. wikipedia.orgnih.govmdpi.comrsc.orgencyclopedia.pubscirp.org

Möbius Subfamily: Cyclotides in this subfamily, such as kalata B1, contain a cis-Pro residue, typically in loop 5. wikipedia.orgnih.govrsc.orgencyclopedia.pubscirp.org This cis-peptide bond introduces a local 180° twist in the peptide backbone, conceptually resembling a Möbius strip. wikipedia.orgnih.govrsc.orgencyclopedia.pubscirp.org

Bracelet Subfamily: Bracelet cyclotides lack the cis-Pro-induced twist found in the Möbius subfamily. wikipedia.orgnih.govrsc.orgencyclopedia.pubscirp.org They are generally slightly larger and exhibit more structural diversity than Möbius cyclotides. nih.gov Approximately two-thirds of known cyclotides belong to the bracelet subfamily. encyclopedia.pubscirp.org

Trypsin Inhibitor Subfamily: This subfamily is named for its potent inhibitory activity against trypsin and other serine proteases. nih.govrsc.orgencyclopedia.pubwikipedia.org Trypsin inhibitor cyclotides have sequences that are quite different from the other two subfamilies, although they share the cyclic cystine knot topology. nih.govmdpi.comrsc.orgencyclopedia.pubscirp.org They are sometimes referred to as cyclic knottins due to sequence homology with linear cystine-knot squash trypsin inhibitors. nih.govmdpi.comrsc.org

While all subfamilies share the cyclic cystine knot topology, there are differences in loop composition and size. nih.govencyclopedia.pub

Identification of Hyfl K as a Specific Cyclotide Variant

This compound is identified as a specific cyclotide variant. Research has characterized this compound, along with other Hyfl cyclotides (Hyfl L, Hyfl M), as belonging to the bracelet subfamily. uq.edu.au These cyclotides were isolated from Hybanthus floribundus, a plant species found in Australasia and belonging to the Violaceae family, which is a rich source of cyclotides. uq.edu.aunih.gov The sequence of this compound has been reported as GTPCGESCVYIPCFTAWGCTCKDKVCYLN. google.com The identification of this compound contributes to the growing knowledge base of cyclotide sequences and their distribution in the plant kingdom. uq.edu.aunih.gov

Based on the provided search results, here is a table summarizing the classification and source of this compound:

Cyclotide VariantSubfamilyPlant SourcePlant Family
This compoundBraceletHybanthus floribundusViolaceae

Broad Research Relevance of Cyclotides in Natural Products Chemistry and Beyond

The broad research relevance of cyclotides stems from their unique structural properties and diverse biological activities. Their exceptional stability, conferred by the cyclic backbone and cystine knot, makes them attractive scaffolds for various applications. uq.edu.aunih.govmdpi.comacs.orgoup.comresearchgate.net

In natural products chemistry, cyclotides are a significant class of compounds found in various plant families, including Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, and Solanaceae. oup.comwikipedia.orgacs.orgoup.comrsc.orgscirp.orgnih.govdiva-portal.org Individual plants can produce a wide array of different cyclotides, with estimates suggesting thousands of unique sequences may exist. oup.comacs.orguq.edu.aunih.gov Their natural function is thought to be primarily in plant defense against pests and pathogens, exhibiting insecticidal, nematocidal, and molluscicidal activities. oup.comacs.orgoup.comresearchgate.netfrontiersin.orgnih.gov

Beyond their natural role, the stability and structural characteristics of cyclotides have led to extensive research into their potential applications in various fields, particularly in drug design and chemical biology. uq.edu.aunih.govnih.govacs.orgoup.comresearchgate.netnih.gov Their resistance to proteolytic degradation and thermal denaturation makes them promising candidates for developing stable peptide-based therapeutics. uq.edu.aunih.govmdpi.comacs.orgresearchgate.net Cyclotides have shown a range of pharmacologically relevant activities, including antimicrobial, anti-tumor, anti-HIV, and uterotonic properties. oup.comnih.govmdpi.comresearchgate.netnih.govebi.ac.ukresearchgate.net

Properties

bioactivity

Antimicrobial

sequence

GTPCGESCVYIPCFTAVVGCTCKDKVCYLN

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Hyfl K

Primary Structure Determination

The primary structure of a peptide or protein refers to the linear sequence of its amino acid residues molsoft.com. Determining this sequence is a fundamental step in understanding the molecule's properties and higher-order structure molsoft.com. For cyclotides, the primary structure includes the order of amino acids within their cyclic backbone, along with the positions of the conserved cysteine residues that form disulfide bonds materialsproject.orgnextmovesoftware.comebi.ac.uk.

Amino Acid Sequencing Techniques (e.g., Tandem Mass Spectrometry, MS-MS)

Tandem Mass Spectrometry (MS-MS) is a powerful and widely used technique for determining the amino acid sequence of peptides materialsproject.org. This method involves fragmenting ionized peptides and analyzing the resulting fragment ions to deduce the sequence materialsproject.org. For cyclotides, which have a constrained cyclic structure, sample preparation typically involves linearization of the peptide backbone before MS-MS analysis nextmovesoftware.comebi.ac.uk.

The process often begins with the reduction and alkylation of the disulfide bonds to obtain a linear peptide chain nextmovesoftware.comebi.ac.uk. The linearized peptide is then subjected to fragmentation in the mass spectrometer, generating characteristic fragment ions (such as b-ions and y-ions) that correspond to cleavages along the peptide backbone. Analysis of the mass-to-charge ratios of these fragment ions allows for the de novo sequencing of the peptide or confirmation of a known sequence. MS-MS has been successfully applied in the characterization of novel cyclotide sequences, including those from Hybanthus species uniprot.orguq.edu.au.

Enzymatic Digestion and Fragmentation Analysis

Enzymatic digestion is frequently employed in conjunction with mass spectrometry for peptide sequencing and mapping nextmovesoftware.comebi.ac.uk. Specific proteases, such as trypsin or endoproteinase GluC, are used to cleave the peptide chain at defined amino acid residues, generating a set of smaller peptide fragments uniprot.orgnextmovesoftware.comebi.ac.uk.

For cyclotides, enzymatic digestion of the linearized peptide is a crucial step to produce fragments suitable for MS-MS analysis uniprot.orgnextmovesoftware.comebi.ac.uk. For instance, digestion with endoproteinase GluC, which cleaves after glutamic acid residues, can help confirm the cyclic nature of the peptide by yielding a characteristic mass shift nextmovesoftware.comebi.ac.uk. Trypsin, which cleaves after lysine (B10760008) or arginine residues, is also commonly used to generate overlapping fragments that aid in assembling the full sequence uniprot.orgebi.ac.uk. Analyzing the masses and sequences of these enzymatic fragments provides overlapping information that is used to confirm and assemble the complete amino acid sequence of the cyclotide.

The amino acid sequence of Hyfl K has been determined as GTPCGESCVYIPCFTAVVGCTCKDKVCYLN google.comnih.gov. This sequence is central to understanding its structural properties.

Feature Sequence
This compound Sequence GTPCGESCVYIPCFTAVVGCTCKDKVCYLN

Role of Conserved Cysteine Residues and Backbone Loops

A defining characteristic of cyclotides is the presence of six conserved cysteine (Cys) residues materialsproject.orgnextmovesoftware.comebi.ac.uknih.govgoogle.commolsoft.comdiva-portal.org. These cysteine residues form three disulfide bonds, which are critical for the structural integrity and stability of the cyclotide materialsproject.orguniprot.orgnextmovesoftware.comebi.ac.uknih.govgoogle.comnih.govmolsoft.comfirsteleven.co.ukdiva-portal.org. The specific connectivity of these disulfide bonds creates the cyclic cystine knot motif, where one disulfide bond threads through the macrocycle formed by the peptide backbone and the other two disulfide bonds uniprot.orgnextmovesoftware.comnih.govmolsoft.comdiva-portal.org.

Three-Dimensional Structural Characterization

Beyond the linear sequence, the three-dimensional (3D) structure of a protein or peptide is crucial for its function molsoft.com. For cyclotides, determining the precise arrangement of atoms in space, including the conformation of the backbone and side chains, and the connectivity of the disulfide bonds, provides detailed insights into their stability and activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the 3D structure of proteins and peptides in solution google.com. Unlike X-ray crystallography, which requires crystals, NMR allows for structural studies under near-physiological conditions.

Computational Modeling and Homology Studies

Computational modeling techniques, including homology modeling, are valuable tools for predicting and analyzing the 3D structures of proteins and peptides, especially when experimental data is limited or difficult to obtain nih.govuq.edu.au. Homology modeling predicts the 3D structure of a target protein based on the known experimental structure of a homologous protein (a template) with a similar amino acid sequence nih.govuq.edu.au.

Disulfide Bond Connectivity and Folding Mechanisms

The characteristic knotted structure of cyclotides is established by the specific connectivity of the three disulfide bonds. In the majority of cyclotides, including those with the CCK motif, the disulfide bonds connect cysteine residues in a I-IV, II-V, and III-VI pattern, where the Roman numerals denote the order of the cysteine residues in the linear sequence of the precursor peptide. uq.edu.auxiahepublishing.comdiva-portal.org This arrangement results in two disulfide bonds and the connecting backbone segments forming a ring that is threaded by the third disulfide bond, creating the knot. uq.edu.audiva-portal.orgucb.br

The folding of cyclotides to achieve this native disulfide connectivity and compact three-dimensional structure is a critical process. Oxidative folding, which involves the formation of disulfide bonds, plays a key role in stabilizing protein structures. wikipedia.org Enzymes such as protein disulfide isomerase (PDI) are known to catalyze the formation and rearrangement of disulfide bonds, facilitating the attainment of the correct disulfide pattern, particularly in proteins with multiple cysteine residues where non-native disulfide bonds can initially form and require rearrangement. wikipedia.orgnih.govresearchgate.net The head-to-tail cyclization of the peptide backbone, coupled with the formation of the disulfide knot, contributes significantly to the remarkable stability observed in cyclotides. plos.orguq.edu.auxiahepublishing.comnih.govnih.govnih.gov

Analysis of Structural Diversity and Sequence Variations within the Hyfl Family of Cyclotides

The Hybanthus genus, particularly Hybanthus floribundus, has been identified as a rich source of cyclotides, yielding a variety of Hyfl family members including Hyfl A, B, C, and K. nih.govscispace.comnih.gov Analysis of cyclotide sequences from various plant species reveals significant structural diversity and sequence variations, predominantly located within the six inter-cysteine loops. plos.orgnih.govnih.govdiva-portal.orguq.edu.au

Sequence comparisons within the Hyfl family and with other cyclotides highlight regions of both conservation and variability. While the six cysteine residues involved in the disulfide bonds are strictly conserved, the sequences of the loops between them can vary considerably in both length and amino acid composition. nih.govdiva-portal.orguq.edu.au Loop 6 is often noted as the most diverse loop in terms of sequence, while loop 1 tends to be more conserved, although variations, such as the sequence observed in this compound, do occur. nih.govdiva-portal.orguq.edu.au

The identification of novel amino acid substitutions in Hyfl B and C, including residues previously unseen in cyclotide loops (Gln and Met in loop 6, Lys in loop 2, and tandem Glu in loop 3), underscores the sequence diversity within the Hyfl family. nih.gov Similarly, the sequence of this compound presents a unique variation in loop 1. nih.gov

The following table presents the sequences of several characterized Hyfl cyclotides, illustrating some of the observed sequence variations in their loops:

Cyclotide NameSource PlantCys ILoop 1Cys IILoop 2Cys IIILoop 3Cys IVLoop 4Cys VLoop 5Cys VILoop 6
Hyfl AH. floribundus ECGESCVYIP-CTVT-ALVGCTC--KDKVCYLN
Hyfl BH. floribundus ECAETCFIGK-CY-TEEL-GCTC--TAFLCMKN
Hyfl CH. floribundus ECAETCFIGK-CY-TEEL-GCTC--TAFLCMKN
This compoundH. floribundus WCGT-P-CVYIP-CF-TCSC--KSKVCYYN

Note: Sequences are aligned based on conserved Cys residues. Loop sequences are shown between the flanking Cysteines.

Mutagenesis Studies and Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for understanding how the amino acid sequence and three-dimensional structure of cyclotides relate to their biological functions. Chemical synthesis techniques have facilitated the creation of cyclotide variants through mutagenesis, allowing researchers to probe the role of specific amino acid residues. uq.edu.auresearchgate.netresearchgate.net Techniques like alanine (B10760859) scanning mutagenesis, where individual residues are systematically replaced by alanine, can help identify residues critical for structure or activity. nih.govnih.gov

Research has shown that the biological activities of cyclotides are often linked to their physicochemical properties, such as lipophilicity and the distribution of charged residues on their surface, which are important for interactions with cell membranes. plos.org For instance, studies on bracelet cyclotides have indicated that hydrophobic residues in specific loops (e.g., loops 2 and 3) are essential for membrane binding and cytotoxic activity. nih.govnih.gov

While specific detailed mutagenesis studies on this compound are not extensively documented in the provided search results, the principles derived from SAR studies on other cyclotides are applicable. The unique sequence variations observed in Hyfl family members, including this compound, suggest that these substitutions likely influence their specific biological profiles and provide a basis for future targeted mutagenesis and SAR investigations.

Influence of Amino Acid Substitutions on Conformational Features

However, specific substitutions can introduce local conformational changes or influence physicochemical properties that affect interactions with other molecules. A well-known example is the presence of a cis-proline residue in loop 5, which is a defining characteristic of the Möbius subfamily of cyclotides and introduces a distinct twist in the peptide backbone. uq.edu.aunih.govdiva-portal.orgwikipedia.orgfrontiersin.org Differences in loop size can also impact local structure, as seen with a shorter loop 3 leading to an abnormal helix in some cyclotide hybrids. frontiersin.org

For this compound, the presence of proline in loop 1 (GT-P-) is a notable sequence variation that could potentially influence the local conformation of this loop compared to cyclotides with other residues in this position. nih.gov Similarly, the novel substitutions in other Hyfl members like Hyfl B and C would contribute to the specific structural and functional characteristics of those peptides, even within the conserved cyclotide fold. nih.gov Understanding these subtle influences of amino acid substitutions on conformational features is key to fully appreciating the structure-activity relationships within the diverse cyclotide family.

Biosynthesis and Genetic Pathways of Hyfl K and Cyclotides

Insights from Cyclotide-Encoding Genes

Cyclotides like Hyfl K are ribosomally synthesized as precursor proteins from dedicated genes. The genetic architecture of these cyclotide-encoding genes varies across different plant families. In the Rubiaceae and Violaceae families, cyclotides are typically encoded by genes that contain one or more cyclotide domains within a larger precursor protein structure. wikipedia.orgnih.gov These genes encode a precursor protein that generally includes an endoplasmic reticulum (ER) targeting signal sequence, an N-terminal propeptide (NTPP), an N-terminal repeat (NTR), the mature cyclotide domain(s), and a C-terminal tail (CTR). wikipedia.orgnih.govmdpi.comfrontiersin.org Some genes can encode multiple copies of the same cyclotide or a mixture of different cyclotide sequences. wikipedia.orgmdpi.com

In contrast, cyclotides found in the Fabaceae family, such as those from Clitoria ternatea, are produced from precursor proteins where the cyclotide domain is embedded within an albumin-1 gene, replacing the albumin-1 b-chain domain. wikipedia.orgjournalajst.comdaneshyari.comebi.ac.uk The discovery of this different genetic origin in Fabaceae suggests the evolution of alternative mechanisms for cyclotide production. ebi.ac.uk Despite variations in precursor architecture, the presence of conserved elements like the ER signal sequence and the cyclotide domain itself is common across different plant families. frontiersin.org

Precursor Proteins and Processing Mechanisms

The biosynthesis of cyclotides begins with the transcription and translation of cyclotide-encoding genes into linear precursor proteins. These precursor proteins undergo extensive post-translational processing to yield the mature cyclic peptides. mdpi.comnih.gov The general architecture of a cyclotide precursor includes an ER targeting signal sequence at the N-terminus, which directs the precursor into the secretory pathway where folding and disulfide bond formation occur. nih.govnih.govplos.org Following the signal sequence are typically propeptide regions, including an N-terminal propeptide and sometimes an N-terminal repeat, flanking the cyclotide domain(s). wikipedia.orgnih.govmdpi.comfrontiersin.org A C-terminal tail region follows the final cyclotide domain. wikipedia.org

The processing of these linear precursors involves precise enzymatic cleavages and a crucial cyclization step. This maturation process is thought to occur in the vacuole. nih.gov

Role of Asparaginyl Endopeptidases (AEPs) in Cyclization

Asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes (VPEs), play a critical role in the cyclization of cyclotides. frontiersin.orgmdpi.comebi.ac.ukplos.orgnih.govresearchgate.netrcsb.orgbioregistry.ioresearchgate.net These enzymes are cysteine proteases that can catalyze both peptide bond cleavage and formation. bioregistry.io In cyclotide biosynthesis, AEPs are responsible for the head-to-tail ligation of the cyclotide domain, effectively circularizing the peptide backbone. mdpi.complos.orgresearchgate.netrcsb.orgresearchgate.net

The cyclization mediated by AEPs involves a transpeptidation reaction. mdpi.comrcsb.org This process typically occurs concurrently with the cleavage of the C-terminal propeptide from the cyclotide precursor. mdpi.comrcsb.org A highly conserved asparagine (or occasionally aspartate) residue at the C-terminus of the cyclotide domain in the precursor is crucial for AEP-mediated processing. researchgate.netbioregistry.io This residue becomes incorporated into loop 6 of the mature cyclotide. researchgate.net Studies have shown that suppressing AEP activity leads to a reduction in cyclic cyclotide production and an accumulation of linear precursor species. bioregistry.io Specific AEPs, such as OaAEP1 from Oldenlandia affinis and CtAEP1 (butelase 1) from Clitoria ternatea, have been identified and characterized for their cyclizing activity. researchgate.net Papain-like cysteine proteases have also been implicated in the N-terminal cleavage of cyclotide precursors, a step considered prerequisite for AEP-mediated cyclization. plos.orgnih.govrcsb.org

Involvement of Protein Disulfide Isomerases (PDIs) in Folding

Before cyclization, the linear cyclotide precursor undergoes oxidative folding, which involves the formation of disulfide bonds. Cyclotides are characterized by three disulfide bonds that form a cystine knot. nih.govresearchgate.net Protein disulfide isomerases (PDIs) are key enzymes in the endoplasmic reticulum that catalyze the formation, breakage, and rearrangement of disulfide bonds, assisting proteins in achieving their correct folded state. wikipedia.orgmdpi.com Plant PDIs have been shown to play an important role in the oxidative folding of cyclotides in vivo. wikipedia.orgplos.org For instance, a PDI isolated from Oldenlandia affinis (OaPDI) facilitates the production of disulfide-knotted cyclotides and enhances the correct oxidative folding of cyclotides like kalata B1. This suggests that disulfide isomerization mediated by PDIs is an essential step in the biosynthesis of functional cyclotides.

Exploration of Enzyme-Guided Cyclization Mechanisms

The mechanism by which AEPs guide the cyclization of cyclotide precursors has been a subject of investigation. Synthetic cyclotide precursors and purified AEPs have been utilized to explore the enzymatic processing and cyclization mechanisms. researchgate.net The ability of AEPs to perform site-specific ligation or cyclization reactions for diverse peptides and proteins has attracted interest beyond the cyclotide field. researchgate.net The structure of AEPs, particularly their active site, is thought to play a role in guiding the cyclization reaction. The local environment, such as pH, can also influence the activity of AEPs and potentially control the sequence of processing events in vivo.

Studies involving mutations in specific areas of the AEP enzyme have helped to define the elements that guide this process. The conserved asparagine/aspartate residue at the C-terminus of the cyclotide domain and the flanking sequences are recognized by AEPs, facilitating the precise cleavage and ligation required for cyclization. researchgate.net

Genetic Engineering Approaches for Cyclotide Production

The understanding of cyclotide biosynthesis and the identification of the key enzymes involved have paved the way for genetic engineering approaches to produce cyclotides. Genetically modified plants and other expression systems can be used for the production of native and engineered cyclotides. journalajst.comrcsb.org

Co-expression of cyclotide precursors with cyclizing AEPs in non-cyclotide-producing plants, such as Nicotiana benthamiana, has been shown to significantly improve the efficiency of cyclization. This approach has been successful in various plant species and is applicable to both native and engineered cyclic peptides. The use of transgenic systems allows for the rapid identification of new cyclizing AEPs and the investigation of their substrate requirements.

Genetic engineering also enables the production of cyclotides with modified sequences or the grafting of foreign peptides into the cyclotide scaffold, expanding their potential applications. journalajst.com Recombinant production in systems like bacteria or eukaryotic cells facilitates the generation of cyclotides, including those labeled with isotopes for structural studies. wikipedia.org While biological synthesis methods offer advantages for producing larger or modified cyclotides, optimizing expression systems and cultivation conditions is often required to achieve high yields.

Chemical and Chemoenzymatic Synthesis of Hyfl K and Analogues

Total Chemical Synthesis Methodologies

Total chemical synthesis of cyclotides often involves the assembly of a linear peptide precursor followed by a cyclization step to form the head-to-tail backbone linkage and oxidative folding to establish the disulfide bonds. acs.orgmdpi.comnih.gov Native chemical ligation (NCL) is a widely used technique for backbone cyclization. nih.govacs.orgmdpi.comnih.gov NCL requires a linear peptide precursor with an N-terminal cysteine residue and a C-terminal α-thioester. nih.govnih.gov

Peptide α-Thioester Approaches

The peptide α-thioester approach is central to NCL-based cyclotide synthesis. This method involves the creation of a linear peptide chain on a solid support, incorporating a C-terminal α-thioester. nih.govnih.gov After cleavage from the resin, the linear peptide undergoes intramolecular cyclization via the reaction between the N-terminal cysteine and the C-terminal α-thioester. nih.govacs.orgnih.gov This process is often followed by oxidative folding to form the disulfide bonds. acs.orgmdpi.comnih.gov The cyclization and folding steps can sometimes be performed in a single pot reaction. nih.govnih.gov

Fmoc and Boc Chemistry Adaptations

Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry have been adapted for the solid-phase synthesis of linear cyclotide precursors containing α-thioesters. nih.govacs.orgmdpi.comnih.gov

Boc Chemistry: This approach typically utilizes linkers like 3-mercaptopropionamide, which are stable under the acidic conditions used for Boc deprotection. nih.gov Boc-based synthesis has been used for the chemical synthesis of various cyclotides, including kalata B1, circulins A/B, and cyclopsychotride. nih.gov While effective, Boc chemistry requires the use of corrosive reagents like trifluoroacetic acid (TFA) and highly toxic anhydrous hydrogen fluoride (B91410) (HF) in the final cleavage step, which can limit its suitability for high-throughput synthesis. nih.gov

Fmoc Chemistry: Fmoc chemistry is often preferred due to the use of milder deprotection conditions (typically piperidine). acs.orgmdpi.com However, the thioester functionality can be unstable to the nucleophilic conditions of Fmoc deprotection. nih.gov To overcome this, various strategies have been developed for Fmoc-based synthesis of α-thioester peptides, including the use of safety-catch linkers or the synthesis of protected peptide fragments that are then cyclized in solution. nih.govacs.org Fmoc-based SPPS on resins like 2-chlorotrityl chloride (CTC) is commonly used, allowing for mild cleavage of side-chain protected peptides. mdpi.comnih.gov These protected linear peptides can then be cyclized in solution using coupling reagents like HATU. nih.gov Fmoc chemistry is generally considered advantageous for automation and involves less hazardous chemicals compared to Boc chemistry. acs.orgmdpi.com

Table 1 summarizes some of the chemical approaches used for cyclotide synthesis. nih.gov

ChemistryLinker/ApproachProsConsApplication
BocMercaptopropionamideFastThioester linker not completely stable; uses corrosive reagentsSynthesis of various cyclotides
FmocSulfonamideTotally stable linkerLonger cleavage times; not compatible with Met residuesSynthesis of various cyclotides; library synthesis
FmocDdzLinker can provide branched products
FmocSide chain-protected ligationMild cleavage; cyclization in solutionRequires subsequent deprotectionSynthesis of various cyclotides
FmocPeptide O-estersSimplicity, high efficiencySynthesis of cyclotides like KB1

Based on information from Source nih.gov and researchgate.net. Note that specific yields and detailed conditions vary depending on the cyclotide sequence and specific protocol used.

Recombinant Expression Systems for Cyclotide Production

Recombinant expression systems offer an alternative to chemical synthesis, particularly for large-scale production of cyclotides. tandfonline.comnih.govuq.edu.au Cyclotides are naturally ribosomally synthesized in plants as precursor proteins. acs.orgnih.govnih.gov Recombinant production typically involves expressing a gene encoding a linear cyclotide precursor in a host organism, followed by processing to achieve backbone cyclization and disulfide bond formation. uq.edu.aunih.govtandfonline.com

Various expression systems have been explored for cyclotide production, including bacteria (e.g., Escherichia coli), plants, yeast, and cell-free systems. tandfonline.comnih.gov Strategies often involve the use of modified protein splicing units, such as inteins, to mediate the backbone cyclization of the linear precursor within the host cell. nih.govnih.govtandfonline.com This can be coupled with in-cell oxidative folding to yield the correctly folded cyclic peptide. nih.govnih.gov Recombinant biosynthesis can offer advantages over purely synthetic methods, including the potential for generating large combinatorial libraries of cyclic peptides. nih.gov Plant-based expression systems, using techniques like Agrobacterium-mediated transformation, have also been developed for producing cyclic peptides, including cyclotides, potentially offering improved yields over synthetic or in vitro methods. acs.orguq.edu.auuniquest.com.au

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines aspects of chemical synthesis and enzymatic reactions for cyclotide production. nih.govnih.govuq.edu.au This approach typically involves the chemical synthesis of a linear peptide precursor, which is then cyclized using specific enzymes. nih.govuq.edu.auresearchgate.net This can be particularly advantageous for cyclotides that lack modifications, as enzymes can recognize specific amino acid residues or motifs to facilitate cyclization. researchgate.net

Proteases and transpeptidases have been utilized for backbone cyclization of linear synthetic peptides. nih.gov For instance, asparaginyl endopeptidase (AEP)-like ligases, which are involved in the natural biosynthesis of cyclotides in plants, have been shown to cyclize polypeptides, including cyclotides, in vitro. nih.govnih.gov These enzymes can cyclize linear precursors even if they are not natively folded. nih.gov Serine proteases like trypsin have also been used, particularly for the synthesis of trypsin inhibitor cyclotides, using folded linear precursors as substrates. nih.govresearchgate.net Chemoenzymatic methods can enable efficient synthesis and have been used to produce various cyclotide variants. researchgate.netnih.gov

Directed Evolution and Mutagenesis to Generate Novel Cyclotide Sequences

Directed evolution and mutagenesis are powerful tools used to engineer proteins and peptides, including cyclotides, to generate novel sequences with altered or improved properties. nih.govpnas.orgnih.govwikipedia.org Directed evolution mimics the process of natural selection in a laboratory setting, involving iterative rounds of mutagenesis, selection or screening for desired traits, and amplification of the genetic material encoding the variants. nih.govwikipedia.orgthermofisher.com

Mutagenesis techniques, such as random mutagenesis or site-directed/site-saturation mutagenesis, are employed to create libraries of cyclotide variants with amino acid substitutions or other sequence modifications. nih.govthermofisher.com These libraries can then be screened or selected for specific activities or characteristics, such as enhanced stability or altered biological activity. nih.gov This approach allows for the exploration of sequence-activity relationships and the design of cyclotide-based therapeutics or scaffolds with tailored properties. acs.orguq.edu.aunih.gov The inherent tolerance of the cyclotide framework to sequence variations makes it a suitable scaffold for such engineering efforts. uniquest.com.augoogle.comgoogle.com

Mechanistic Research of Cyclotide Activities Excluding Clinical Human Data

Membrane-Active Mechanisms of Bracelet and Möbius Cyclotides

Cyclotides from the Bracelet and Möbius subfamilies are recognized for their defense roles in plants, primarily mediated through interactions with biological membranes. xiahepublishing.commdpi.com These interactions can lead to membrane disruption and permeabilization, affecting various target organisms. mdpi.com

Membrane Disruption and Permeabilization Studies

Studies investigating the membrane activity of bracelet and Möbius cyclotides consistently point to their ability to bind to and disrupt lipid bilayers. A key aspect of this mechanism involves the specific interaction with phosphatidylethanolamine (B1630911) (PE) phospholipids, which are abundant in the membranes of various target organisms, including bacteria and insects. nih.govuq.edu.aunih.govacs.orguq.edu.aumdpi.comnih.gov This selective binding is thought to be the initial step in the membrane disruption process. mdpi.comnih.gov

Upon binding, cyclotides can insert into the membrane, leading to perturbations that compromise membrane integrity. nih.gov This can result in the formation of pores, causing leakage of intracellular components and ultimately cell death. mdpi.comacs.org The amphipathic nature of cyclotides, possessing both hydrophobic and hydrophilic regions, is crucial for their interaction with lipid membranes. xiahepublishing.comdiva-portal.orgxiahepublishing.com

Research using model membranes, such as lipid vesicles and supported lipid bilayers, has provided detailed insights into these interactions. For instance, studies with liposomes containing PE lipids have shown significantly increased membrane permeabilizing potency of cyclotides compared to those lacking PE. nih.govnih.gov The efficiency of membrane permeabilization can be dependent on the specific cyclotide and the lipid composition of the membrane. nih.govacs.org

Experimental techniques like fluorescence spectroscopy, surface plasmon resonance (SPR), and electron microscopy have been employed to visualize and quantify cyclotide-membrane interactions and the resulting disruption. uq.edu.aumdpi.comdiva-portal.orgmdpi.com These studies support a mechanism involving initial peptide-lipid recognition followed by hydrophobic interactions and subsequent membrane permeabilization. nih.gov

Interactions with Biological Membranes (in vitro/non-human in vivo)

Cyclotides from the bracelet and Möbius subfamilies interact with the biological membranes of various organisms, contributing to their observed bioactivities. In insects, for example, ingestion of cyclotides can lead to damage of the midgut membrane cells, disrupting their normal function and halting proliferation. xiahepublishing.commdpi.comnih.gov This disruption is considered a primary mechanism for their insecticidal activity. mdpi.comnih.gov

In vitro studies have demonstrated the ability of cyclotides to disrupt bacterial membranes. acs.orgxiahepublishing.commdpi.com For instance, the cyclotide VarvA has been shown to induce membrane blebbing on the surface of bacteria and cause membrane permeabilization, as evidenced by SYTOX Green uptake assays. mdpi.com This suggests that membrane disruption is a key mechanism underlying their antibacterial activity. acs.orgmdpi.com

Furthermore, some cyclotides have been shown to interact with and disrupt red blood cells, exhibiting hemolytic activity. nih.govuq.edu.aunih.gov The hemolytic potency of different cyclotides has been correlated with their ability to bind to and permeabilize model membranes containing PE. nih.gov

While the primary mechanism often involves membrane interaction, some cyclotides, particularly those from the trypsin inhibitor subfamily, have also demonstrated the ability to cross mammalian cell membranes through endocytic pathways to target intracellular molecules. mdpi.comacs.orguq.edu.aunih.govresearchgate.netnih.gov However, the membrane-active cyclotides like those in the bracelet and Möbius subfamilies are primarily understood to exert their effects via direct membrane interaction and disruption. uq.edu.auresearchgate.net

Data from membrane permeabilization studies using model lipid vesicles can illustrate the impact of cyclotides on membrane integrity.

CyclotideLipid Composition (molar ratio)LC₅₀ (µM) for Permeabilization
Various TestedPOPC/POPE (90:10)Dependent on Peptide nih.gov
Various TestedPOPCNo Permeabilization nih.gov
Kalata B7POPC/POPEIncreased Potency (up to 740x) nih.gov

Note: LC₅₀ values are dependent on specific cyclotide and experimental conditions; the table summarizes general findings.

Enzyme Inhibition Mechanisms of Trypsin Inhibitor Cyclotides

Cyclotides belonging to the trypsin inhibitor subfamily are potent inhibitors of various proteases, most notably trypsin. xiahepublishing.commdpi.comnih.govuq.edu.auacs.org Unlike the membrane-active cyclotides, their primary mechanism of action involves direct binding and inhibition of enzyme activity rather than membrane disruption. acs.orgnih.gov

These cyclotides, such as MCoTI-I and MCoTI-II isolated from Momordica cochinchinensis, exhibit high potency with inhibition constants in the picomolar range. xiahepublishing.comxiahepublishing.comacs.org Their inhibitory activity is mediated through a binding loop that interacts directly with the active site of the target protease. nih.gov The cyclic structure and the cystine knot provide a stable scaffold that presents the inhibitory loop in a conformation favorable for enzyme binding. nih.gov

Structural studies, including X-ray crystallography and NMR, have revealed the details of the interaction between trypsin inhibitor cyclotides and their target enzymes. For instance, the structure of MCoTI-II in complex with trypsin has shown that the cyclization loop, unique to cyclic inhibitors, can also contribute to the binding interaction with trypsin, enhancing inhibitory activity. nih.gov

While their name suggests specificity for trypsin, some trypsin inhibitor cyclotides have also been shown to inhibit other serine proteases, such as chymotrypsin, matriptase, and tryptase-beta. acs.org This subfamily of cyclotides is also notable for its ability to cross cell membranes, allowing them to target intracellular proteases, which is a key difference from the membrane-lytic cyclotides. mdpi.comacs.orgnih.govnih.gov

Antiviral and Insecticidal Mechanisms (Non-Clinical, Non-Human Focus)

Cyclotides exhibit a range of bioactivities beyond membrane lysis and enzyme inhibition, including antiviral and insecticidal properties, which are relevant in non-clinical and non-human contexts. xiahepublishing.commdpi.comnih.govnih.govacs.orgresearchgate.netmdpi.comucb.brnih.gov

The insecticidal activity of cyclotides is well-documented and is thought to be a primary natural function in plant defense. nih.govacs.orgresearchgate.net As mentioned earlier, a key mechanism involves the disruption of the midgut membranes of insect larvae upon ingestion. mdpi.comnih.gov This leads to impaired digestion and development, ultimately causing mortality. xiahepublishing.comnih.gov Examples like kalata B1 and kalata B2 have shown potent insecticidal effects against Helicoverpa larvae. xiahepublishing.comnih.govucb.br

Cyclotides have also demonstrated antiviral activity against a variety of viruses in non-clinical settings. xiahepublishing.comnih.govacs.orgmdpi.comucb.brnih.govresearchgate.netfrontiersin.org The mechanisms underlying their antiviral effects can vary. Some cyclotides may directly interact with viral membranes, similar to their antibacterial membrane disruption mechanism. nih.govacs.orgnih.gov This interaction could prevent viral entry into host cells by disrupting the viral envelope or interfering with membrane fusion. nih.govacs.orgnih.gov

Other proposed antiviral mechanisms include binding to viral proteins or host cell receptors necessary for viral entry or replication. nih.govacs.orgmdpi.com For instance, some cyclotides have been suggested to target the CD4 T lymphocyte receptor molecule, interfering with the HIV life cycle. nih.govacs.org Studies on cycloviolacin VY1 have shown antiviral activity against influenza A H1N1 virus. mdpi.com

The specific antiviral mechanism can be dependent on the cyclotide and the target virus. Research in this area focuses on understanding these interactions at a molecular level in in vitro and non-human in vivo models.

Immunomodulatory Effects (Non-Clinical, Non-Human Focus)

Beyond their roles in plant defense and direct toxicity to pathogens and pests, some cyclotides have demonstrated immunomodulatory effects in non-clinical studies. These effects can involve the modulation of immune cell activity. diva-portal.orgacs.orgplos.orgresearchgate.net

Research using isolated immune cells, such as human peripheral blood mononuclear cells (though the focus here is on the mechanism, not clinical application), has shown that certain cyclotides can inhibit cell proliferation. plos.orgresearchgate.net Mechanistic studies on cyclotide kalata B1 mutants, for example, have indicated that regions within the cyclotide framework are important for this activity. plos.org

Further investigation into the immunomodulatory mechanisms has revealed that cyclotides can interfere with cytokine signaling pathways. Studies have shown that active cyclotides can decrease the expression of interleukin-2 (B1167480) (IL-2) surface receptors, reduce IL-2 cytokine secretion, and downregulate IL-2 gene expression in activated T-lymphocytes. plos.org This interference with IL-2 biology appears to be a significant factor in their anti-proliferative effect on immune cells. plos.org

These findings, derived from in vitro studies on immune cells, suggest a potential for cyclotides to modulate immune responses, highlighting another facet of their diverse biological activities. plos.orgresearchgate.net

Advanced Research Applications of Cyclotides Excluding Clinical Human Trials

Cyclotides as Scaffolds for Peptide-Based Drug Design

The inherent stability and tolerance for sequence variation make cyclotides ideal frameworks for peptide-based drug design. nih.govmdpi.com Their rigid structure allows for the presentation of bioactive peptide epitopes in a constrained conformation, which can lead to improved target affinity and specificity. nih.govresearchgate.net

For instance, peptide sequences from the myelin oligodendrocyte glycoprotein (B1211001) (MOG) have been grafted onto the cyclotide kalata B1. acs.orgacs.org The resulting chimeric peptides demonstrated significantly improved stability in human serum and against enzymes compared to the linear MOG peptide alone, showcasing the potential of this approach for developing treatments for diseases like multiple sclerosis. acs.org

The cyclotide scaffold is being actively explored for developing novel therapeutic leads against a variety of targets. One notable area of research is the development of antagonists for the CXCR4 receptor, a chemokine receptor implicated in cancer metastasis and HIV entry into host cells. nih.govgoogle.com

By grafting peptides known to antagonize CXCR4 onto the MCoTI-I cyclotide framework, researchers have created potent and stable CXCR4 inhibitors. nih.govnih.gov In in vitro studies, these engineered cyclotides have demonstrated the ability to block the entry of HIV-1 into cells with high efficacy. nih.govacs.org One such compound proved to be an efficient HIV-1 cell-entry blocker with an EC50 value of approximately 2 nM and also showed high stability in human serum, marking it as a promising lead for further development. nih.govnih.gov This highlights the power of using cyclotides to create robust peptide-based drugs that can target challenging disease mechanisms. nih.govacs.org

Grafted Cyclotide ExampleTargetTherapeutic Application (In Vitro)Reference
MCo-CVX-5cCXCR4 ReceptorAnti-HIV-1 Cell Entry nih.gov
MOG3Immune SystemMultiple Sclerosis acs.org

Development of Biopesticides and Agricultural Applications

Cyclotides naturally function as defense molecules in plants, protecting them from pests and pathogens. researchgate.netresearchgate.net This has led to significant research into their potential as biopesticides for eco-friendly agriculture. researchgate.netnih.gov Their potent insecticidal properties offer a promising alternative to conventional chemical pesticides, which are often associated with environmental toxicity and the development of pest resistance. researchgate.netacs.org

The mode of action for their insecticidal activity generally involves binding to and disrupting the cell membranes of insect pests, leading to cell death. researchgate.netnih.gov This activity has been demonstrated against various agricultural pests. The exceptional stability of cyclotides is a major advantage in this context, as they can withstand harsh environmental conditions. researchgate.net

A notable commercial application is the biopesticidal spray known as 'Sero X', which is derived from the plant Clitoria ternatea and utilizes a mixture of cyclotides to control pests in crops like cotton. researchgate.netnih.gov Further research is focused on enhancing crop protection by introducing cyclotide genes into plants, enabling them to produce their own defense, thereby reducing the need for external pesticide application. researchgate.netacs.org

Cyclotide BioactivityTarget Organism(s)Agricultural Relevance
InsecticidalLepidopteran larvaeCrop protection (e.g., cotton)
AntifungalVarious fungal pathogensDisease resistance in crops
NematocidalPlant-parasitic nematodesSoil and root health
MolluscicidalSnails and slugsProtection of various crops

Material Science Applications of Stable Peptide Frameworks

The extraordinary stability and well-defined three-dimensional structure of cyclotides make them intriguing building blocks for applications in material science. researchgate.net Their rigid, compact framework, a result of the cyclic cystine knot, provides a robust scaffold that can be used to create novel nanomaterials.

The ability of peptides to self-organize into complex structures is being explored for the creation of advanced materials. The fused, multi-cyclic structures of cyclotides can be seen as natural analogues for the development of complex multi-ring nano-objects. researchgate.net Researchers are investigating how single-chain polymer nanoparticles can mimic the folding and stability of natural structures like cyclotides. While direct integration of cyclotides into large polymer systems is still an emerging area, their stability makes them ideal candidates for functionalizing polymer surfaces or being incorporated into polymer matrices to confer specific biological or structural properties.

The cyclotide framework offers a template for designing functional materials at the nanoscale. Their tolerance for sequence modification allows for the introduction of various functional groups, which could be used for applications such as biosensors, catalysts, or targeted delivery vehicles. The inherent ability of some cyclotides to interact with and cross cell membranes could be exploited in the design of "smart" materials that can interact with biological systems in a controlled manner. The development of synthetic methods that allow for the precise construction of cyclotide-based structures will be key to unlocking their full potential in creating novel functional materials. rsc.org

Analytical and Computational Approaches in Cyclotide Research

Mass Spectrometry (MS) Techniques

Mass spectrometry plays a vital role in the analysis of cyclotides, enabling the determination of their molecular mass and aiding in sequence elucidation diva-portal.org.

MALDI-TOF MS and LC-MS for Screening and Characterization

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the initial screening and characterization of cyclotides in plant extracts nih.govuq.edu.au. These techniques allow for the detection of peptides based on their mass-to-charge ratio (m/z) and retention time nih.govuq.edu.au.

LC-MS analysis of Hybanthus floribundus extracts has revealed a series of traces with masses and retention times consistent with cyclotides, including Hyfl K nih.gov. The exceptional stability of cyclotides means that even dried plant samples can yield comparable LC-MS data to fresh material nih.gov. Masses of cyclotides from H. floribundus typically range from 2800 to 3700 Da nih.gov.

MALDI-TOF MS is also employed to analyze cyclotides, often after purification steps researchgate.net. It provides precise mass measurements of the intact cyclic peptide researchgate.net.

MS/MS for De Novo Sequencing

Tandem Mass Spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of cyclotides, including de novo sequencing diva-portal.orgfrontiersin.org. This involves fragmenting the peptide ions and analyzing the resulting fragment ions to deduce the sequence diva-portal.orgfrontiersin.org. For cyclotides, the disulfide bonds typically need to be reduced and the backbone linearized before MS/MS analysis to obtain comprehensive fragmentation patterns diva-portal.org.

Sequencing of cyclotides like this compound is performed by analyzing the b- and y-ions generated during fragmentation uq.edu.aunih.gov. While differentiating isobaric residues such as isoleucine and leucine (B10760876) or glutamine and lysine (B10760008) can be challenging with MS/MS alone, this can be addressed by analyzing data from different proteolytic cleavages or by chemical modifications like acetylation uq.edu.aunih.gov.

Chromatographic Methods beyond Purification

While chromatography, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential for purifying cyclotides from complex plant extracts, it also provides valuable analytical information diva-portal.orgnih.gov. The retention time of a cyclotide in RP-HPLC is influenced by its hydrophobicity, which is determined by its amino acid sequence uq.edu.au.

Lysine-rich cyclotides, for instance, display earlier retention times in RP-HPLC compared to typical cyclotides, indicating lower hydrophobic properties uq.edu.au. This chromatographic behavior can serve as an initial characterization step, providing clues about the peptide's composition before detailed mass spectrometry or sequencing is performed uq.edu.au.

Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structures of cyclotides in solution and studying their dynamics diva-portal.orgucsb.edu. While the primary sequence provides the linear arrangement of amino acids, NMR reveals how the peptide folds in space, including the arrangement of the disulfide bonds and the conformation of the backbone loops uq.edu.audiva-portal.org.

NMR analysis can provide full sequence coverage and resolve ambiguities encountered in MS/MS sequencing, such as differentiating isobaric residues nih.gov. Detailed 3D structures of cyclotides are determined using multidimensional heteronuclear NMR experiments, which involve assigning resonances to specific nuclei in the peptide ucsb.edunih.gov. Analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) data provides distance constraints between protons, which are then used to calculate the 3D structure ucsb.edu.

Computational Chemistry and Molecular Dynamics Simulations

Computational approaches, including computational chemistry and molecular dynamics simulations, complement experimental methods in cyclotide research cpu-bioinfor.orgresearchgate.net. These tools can be used to predict structures, study dynamics, and design novel peptides researchgate.net.

Predictive and Generative Models for Peptide Design

Computational models can be used to predict the properties of cyclotides based on their sequence and structure researchgate.net. Predictive models can estimate biological activities or stability researchgate.net. Generative models, on the other hand, can be employed to design novel cyclotide sequences with desired properties, potentially for therapeutic applications researchgate.net. These models leverage the understanding gained from experimental data, such as sequences determined by MS/MS and structures determined by NMR, to explore the vast sequence space of cyclotides and design peptides with enhanced or altered characteristics.

While specific detailed research findings for this compound using every single one of these methods were not extensively detailed in the search results, the application of these techniques to cyclotides in general, and this compound as a known cyclotide from Hybanthus floribundus, is well-established in the field of cyclotide research nih.govdiva-portal.orguq.edu.aufrontiersin.orgnih.gov. The sequence of this compound (GTPCGESCVYIPCFTAVVGCTCKDKVCYLN) has been determined, and its presence in Hybanthus floribundus has been confirmed through mass spectrometry analysis nih.govuq.edu.au.

Table 1: Analytical Techniques Applied to Cyclotides (including this compound context)

TechniqueApplication in Cyclotide ResearchRelevance to this compound
MALDI-TOF MSScreening and mass determination of cyclotides in extracts.Used to detect cyclotide-like masses in Hybanthus floribundus extracts. nih.gov
LC-MSScreening, characterization by mass and retention time.Used to analyze cyclotide profiles in Hybanthus floribundus, including this compound. nih.gov
MS/MSDe novo sequencing of cyclotides.Used to determine the amino acid sequence of cyclotides from Hybanthus, including related Hyfl peptides. nih.govnih.gov
RP-HPLCPurification and analytical separation based on hydrophobicity.Used for purification and provides information on hydrophobicity. diva-portal.orguq.edu.au
NMR Spectroscopy3D structure determination, dynamics studies.Used for structural studies of cyclotides; applicable to this compound. diva-portal.orgucsb.edu
Computational ChemistryStructure prediction, dynamics simulations.Applicable for modeling this compound structure and behavior. cpu-bioinfor.orgresearchgate.net
Predictive/Generative ModelsDesigning peptides with desired properties.Can be used to design this compound variants or related cyclotides. researchgate.net

Simulation of Ion Transport Mechanisms in Related Peptide Systems

Cyclotides, including this compound, interact with biological membranes, a characteristic relevant to their potential influence on ion transport mechanisms. Research into cyclotides and other disulfide-rich toxins has contributed to understanding the biology of ion channels and their applications in drug design. nih.gov Cyclotide kalata B1, for instance, is known to target membranes in a process dependent on lipid interactions and can disrupt HIV membranes. uq.edu.auwikipedia.org

Studies on ion transport mechanisms in various systems involve investigating how peptides and other molecules interact with ion channels and transporters such as Na+-K+-ATPase and voltage-gated sodium channels (Nav). uq.edu.auwikipedia.org The elucidation of ion transport mechanisms through membranes by peptide ionophores has been a subject of research. nih.gov While direct simulation data specifically for this compound's interaction with ion channels or its impact on ion transport mechanisms was not prominently detailed in the provided context, simulation approaches are employed in peptide research to understand interactions, such as computational models of peptide interaction with proteins mdpi.com and in examining defense mechanisms potentially involving ion transport nih.gov. The structural motif of cyclotides, the cyclic cystine knot, is considered important for interactions with and transport across biological membranes. rcsb.org

Bioassay-Guided Fractionation and Activity Screening

Bioassay-guided fractionation is a key strategy in the discovery of bioactive natural products, including cyclopeptides and cyclotides. This process involves separating components of a crude extract and testing the resulting fractions for biological activity to isolate the active compounds. nih.govmdpi.comajol.info This method is often iterative, involving multiple rounds of chromatographic separations guided by biological assays. mdpi.com

The discovery of cyclotides from plants, such as the Rubiaceae family from which this compound originates, often utilizes bioassay-guided approaches to identify compounds with desired activities. nih.gov For example, cyclotide CyO2 was discovered from V. odorata plants using a pipeline that included extraction, crude fractionation, and antibacterial bioassays. mdpi.com Fractions containing CyO2 demonstrated growth inhibition against certain Gram-negative bacteria. mdpi.com

Various cyclopeptides and other natural products have been identified through bioassay-guided fractionation and screened for diverse activities, including cytotoxicity, antibacterial, antiplasmodial, and molluscicidal effects. nih.govmdpi.comnih.govwikidata.org Examples of compounds discovered or studied through this approach include palauamide (cytotoxic activity) nih.gov, callyaerins E, G, and H (cytotoxic activity) nih.gov, aurilide (cytotoxicity) nih.gov, patellin 6 (cytotoxic activity) nih.gov, cycloforskamide (cytotoxic effect) nih.gov, comoramides A and B (cytotoxic activities) nih.gov, mayotamides A and B (cytotoxic activities) nih.gov, cycleanine, isochondodendrine, and 2′-norcocsuline (anticancer and antimalarial activities) nih.gov, and psysol 2 (inhibition of human oligopeptidase) mdpi.com. Cyclotides such as cycloviolacin O1, kalata B1, and kalata B2 have shown molluscicidal activity. wikidata.org Bioassay-guided fractionation allows for the characterization of active constituents within complex natural extracts. nih.gov

Ecological and Evolutionary Context of Cyclotides

Natural Abundance and Distribution in Plant Families

Cyclotides are found in certain plant families, with the most prominent being the Violaceae (violet) and Rubiaceae (coffee) families. uq.edu.auxiahepublishing.comoup.comfrontiersin.org They have also been identified in members of the Cucurbitaceae (cucurbit), Fabaceae (legume), and Solanaceae (potato) families. acs.orguq.edu.auoup.comfrontiersin.org While cyclotides are considered ubiquitous in the Violaceae, occurring in every species screened so far, their distribution is sparser in other families, being found in less than 5% of screened Rubiaceae species and with even lower incidence in Cucurbitaceae, Solanaceae, and Fabaceae. oup.comfrontiersin.orguq.edu.au

An individual plant species can produce a diverse array of cyclotides, typically ranging from 10 to 160 different variants. xiahepublishing.comoup.comnih.gov These peptides are distributed across various plant tissues, including leaves, stems, roots, flowers, and sometimes seeds. acs.orgxiahepublishing.comoup.comnih.govresearchgate.net For instance, the plant Viola tricolor is estimated to contain 168 cyclotides, and it has been extrapolated that the Violaceae family could contain approximately 150,000 different cyclotides. xiahepublishing.com Similarly, the Rubiaceae family has been estimated to contain between 10,000 and 50,000 cyclotides. frontiersin.org The total number of naturally occurring cyclotides across all plant families containing them may be even higher, potentially forming one of the largest distinct protein families in the plant kingdom. frontiersin.orgnih.gov

Data on the distribution of cyclotides in key plant families:

Plant FamilyEstimated Number of CyclotidesDistribution PatternTissues Where Found
Violaceae5,000 – 25,000 frontiersin.orgUbiquitous oup.comfrontiersin.orguq.edu.auLeaves, stems, roots, flowers, seeds acs.orgxiahepublishing.comoup.comnih.govresearchgate.net
Rubiaceae10,000 – 50,000 frontiersin.orgSparse (<5% of species) oup.comfrontiersin.orguq.edu.auLeaves, stems, roots, flowers, seeds acs.orgxiahepublishing.comoup.comnih.govresearchgate.net
CucurbitaceaeLower incidence oup.comSparse oup.comSeeds (e.g., Momordica cochinchinensis) acs.orgpnas.org
FabaceaeLow incidence oup.comSparse oup.comFlowers, seeds, nodules (Clitoria ternatea) nih.gov
SolanaceaeLow incidence oup.comSparse oup.comNot specified in detail in sources.

Role of Cyclotides in Plant Defense Mechanisms

The primary biological function of cyclotides is thought to be plant defense against pests and pathogens. frontiersin.orgacs.orgxiahepublishing.comoup.comnih.gov Evidence for this role comes from their demonstrated activities against a wide range of organisms. Cyclotides exhibit potent insecticidal activity, inhibiting the growth and development of insect larvae, such as Helicoverpa species. xiahepublishing.comoup.comnih.govfrontiersin.orgacs.orgasbmb.orgresearchgate.net They can damage the membrane integrity of midgut cells in Lepidopteran larvae, halting proliferation. xiahepublishing.com Studies have shown that cyclotide content in plants can be influenced by environmental factors like grazing, suggesting an inducible defense response. frontiersin.org

Beyond insecticidal properties, cyclotides also possess nematocidal activity, effectively inhibiting the development and motility of nematodes. xiahepublishing.comoup.comnih.govfrontiersin.orggoogle.com They have shown activity comparable to some commercial anthelmintic compounds. nih.gov Molluscicidal activity against pests like the golden apple snail, a significant rice pest, has also been reported. diva-portal.orgxiahepublishing.comoup.com

Furthermore, cyclotides display antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. diva-portal.orgxiahepublishing.comfrontiersin.orgrsc.orgacs.orgnih.gov Their antimicrobial effect is often linked to their ability to bind to and disrupt biological membranes, a mechanism consistent with their broad range of activities. acs.orgxiahepublishing.comnih.govfrontiersin.orgacs.orgnih.gov

The diversity of cyclotides within a single plant species might be an evolutionary strategy to counter the development of pest resistance to individual defense molecules. nih.gov

Key defense activities of cyclotides:

ActivityTarget OrganismsExamples of Cyclotides/Findings
InsecticidalInsect larvae (e.g., Helicoverpa spp.)Kalata B1, Kalata B2 show potent activity; disrupt midgut cells. xiahepublishing.comoup.comnih.govacs.orgasbmb.orgresearchgate.net
NematocidalNematodesInhibit larval development and adult motility; Kalata B6 is potent. xiahepublishing.comoup.comnih.govfrontiersin.orggoogle.com
MolluscicidalMolluscs (e.g., golden apple snail)Activity reported against significant agricultural pests. diva-portal.orgxiahepublishing.comoup.com
AntimicrobialBacteria (Gram-positive and negative), FungiActive against various strains; membrane disruption is a key mechanism. diva-portal.orgxiahepublishing.comfrontiersin.orgrsc.orgacs.orgnih.gov

Environmental Fate and Degradation Pathways of Plant Peptides

Due to their unique cyclic structure and the presence of the cyclic cystine knot, cyclotides are exceptionally stable molecules. frontiersin.orgacs.orguq.edu.audiva-portal.org This stability provides resistance to chemical, thermal, and enzymatic degradation, which is crucial for their function in the plant and contributes to their potential as stable scaffolds for various applications. acs.orguq.edu.audiva-portal.orgxiahepublishing.comnih.govmdpi.com

The exceptional stability also implies that cyclotides may persist in the environment longer than less stable linear peptides. Studies have shown that cyclotides can be detected in dried herbarium samples that are up to 200 years old, with no observable degradation products, highlighting their remarkable persistence. uq.edu.aufrontiersin.org

While their stability is well-established, detailed information specifically on the environmental fate and complete degradation pathways of cyclotides in soil or aquatic environments is less extensively documented in the provided sources. The biosynthesis of cyclotides in plants involves complex processes including oxidative folding, proteolytic processing, and cyclization. nih.govresearchgate.net However, the specific pathways by which cyclotides are broken down in the environment after being released from plant material are not explicitly detailed in the search results. Their resistance to enzymatic degradation suggests that typical proteolytic pathways in the environment might be less effective compared to linear peptides. acs.orguq.edu.audiva-portal.orgxiahepublishing.comnih.govmdpi.com

It remains an open question whether cyclotides are primarily digested or excreted intact by organisms that ingest them, as cyclotide metabolites have not been consistently observed in in vitro or in vivo studies. uq.edu.au

Future Directions and Emerging Research Avenues for Hyfl K and Cyclotides

Exploration of Undiscovered Cyclotide Diversity

The known diversity of cyclotides is vast, with over 760 sequences identified to date, primarily from five plant families: Violaceae, Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae. researchgate.netacs.org However, this represents only a fraction of the estimated cyclotide family members present in flowering plants, with some estimates suggesting approximately 50,000 members. uq.edu.au The majority of documented cyclotides originate from the Violaceae family, although their specialized distribution across the plant kingdom is not fully understood. uq.edu.auxiahepublishing.comresearchgate.net

Future research aims to extensively explore this undiscovered diversity. Techniques such as transcriptomics and peptidomics are being employed to identify novel cyclotide precursors and sequences from a wider range of plant species and tissues, including those previously less studied like seeds. uq.edu.aumdpi.comxiahepublishing.com The CyBase database serves as a valuable resource for the collection and analysis of known cyclic peptides, aiding in the identification of new analogs. frontiersin.orgmdpi.com Continued exploration is crucial not only for discovering cyclotides with potentially novel bioactivities but also for gaining a deeper understanding of their natural roles in plants and the evolutionary pressures that have driven their diversification. oup.comscispace.comdiva-portal.org

Advanced Engineering of Cyclotide Biosynthesis Pathways

Naturally occurring cyclotides are produced through a complex biosynthetic pathway involving ribosomal synthesis of precursor proteins followed by intricate post-translational modifications, including proteolytic cleavage and head-to-tail cyclization mediated by enzymes such as asparaginyl endopeptidases (AEPs). rsc.orgacs.orgmdpi.comxiahepublishing.comuq.edu.auresearchgate.net Understanding and engineering these pathways is a critical area for future research to enable efficient and large-scale production of both native and modified cyclotides.

Efforts are focused on elucidating the detailed mechanisms of enzymatic processing and cyclization. acs.orgmdpi.comxiahepublishing.com This knowledge is being applied to engineer cyclotide biosynthesis in heterologous expression systems, including bacteria, yeast, plants, and cell-free systems. mdpi.comuq.edu.aunih.govtandfonline.commdpi.comnih.gov The goal is to develop adaptable, economically viable, and efficient production systems capable of generating active and pure cyclotides at an industrial scale. tandfonline.com Strategies such as gene stacking and targeted expression in specific plant tissues are being explored to optimize cyclotide production and potentially reduce off-target effects. acs.org Advancements in synthetic biology and engineering biology, including the use of genetic switches and circuits, hold promise for guiding and stabilizing the desired expression patterns of cyclotides. acs.org

Novel Application Development beyond Current Paradigms

While cyclotides are recognized for their natural plant defense functions and their utility as scaffolds in drug design, future research is pushing the boundaries to explore novel applications. Their exceptional stability and ability to interact with biological targets make them attractive candidates for diverse fields. innovate-ag.com.aucontractlaboratory.com

Beyond their established uses as potential anti-HIV, cytotoxic, and antimicrobial agents, cyclotides are being investigated for applications targeting intracellular proteins, which are often challenging for conventional peptide therapeutics to reach due to cell membrane barriers. rsc.orgacs.org The potential for developing peripherally restricted cyclotide-based therapeutics, particularly for targeting G protein-coupled receptors (GPCRs) outside the central nervous system, is being explored. rsc.orgacs.org Research is also considering the modulation of endosomal GPCR signaling. rsc.org

In agriculture, the natural insecticidal and nematicidal activities of cyclotides are being harnessed for the development of eco-friendly biopesticides. nih.govmdpi.comoup.cominnovate-ag.com.aunih.gov Transgenic plants expressing cyclotides are being developed as a potential cost-effective method for crop protection. nih.govmdpi.comacs.org Furthermore, functionalized cyclotides are being explored as diagnostic tools, such as for the detection of pancreatic cancer. oup.com The potential for cyclotides to act against a wider range of infectious agents, including specific bacterial pathogens, is also an active area of computational and experimental investigation. frontiersin.orgbiorxiv.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Cyclotide Design

ML models are being developed to predict cyclotide-like sequences from genomic and transcriptomic data, aiding in the identification of novel candidates. contractlaboratory.com These models can also prioritize candidates for synthesis by predicting properties such as folding potential, stability, and biological activity. contractlaboratory.com AI is being used to screen for bioactivity and automate sequence design and in silico structure-activity relationship (SAR) optimization. contractlaboratory.comrsc.org

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for implementing HyFL in distributed learning scenarios?

  • HyFL requires partitioning datasets across nodes while preserving feature-sample relationships. Use stratified sampling to ensure balanced data distribution and minimize bias. Validate node-specific data quality using metrics like class imbalance ratios or feature variance .
  • Example Table: Key Parameters for HyFL Experimental Setup

ParameterDescriptionExample Value
Node countNumber of distributed participants5–10
Data partition typeHorizontal (sample-based) or vertical (feature-based)Vertical
Privacy mechanismDifferential privacy (ε) or homomorphic encryptionε = 1.0

Q. How can researchers ensure reproducibility in HyFL-based studies?

  • Document all hyperparameters (e.g., learning rates, aggregation intervals) and dataset preprocessing steps. Use containerization tools like Docker to standardize runtime environments . Share raw data splits and model checkpoints in supplementary materials, adhering to FAIR principles .

Q. What statistical methods are recommended for analyzing contradictory results across HyFL nodes?

  • Apply meta-analysis techniques to reconcile discrepancies. For example, use Cochran’s Q test to assess heterogeneity in node-level model performance. If significant (p < 0.05), investigate node-specific data biases or communication latency .

Advanced Research Questions

Q. How can federated optimization algorithms in HyFL be adapted to handle non-IID (non-independent and identically distributed) data?

  • Implement adaptive optimization methods such as FedProx or SCAFFOLD, which introduce regularization terms to account for data heterogeneity. Evaluate using metrics like global model accuracy drift and node convergence time .
  • Example Table: Performance Comparison of Optimization Methods

AlgorithmAvg. Global Accuracy (%)Convergence Time (hrs)Non-IID Robustness
FedAvg82.34.2Low
FedProx85.15.8High
SCAFFOLD87.66.5Moderate

Q. What methodologies validate HyFL’s robustness against adversarial attacks in privacy-sensitive applications?

  • Conduct stress tests using gradient inversion attacks or model poisoning. Measure defense efficacy via attack success rate reduction and privacy leakage metrics (e.g., mutual information between raw data and gradients). Reference the PETs Prize Challenge framework for standardized benchmarking .

Q. How do ethical and legal constraints influence HyFL deployment in cross-institutional research?

  • Develop a Data Use Agreement (DUA) outlining ownership, access, and anonymization protocols. Use synthetic data generation for preliminary validation to avoid exposing sensitive information .

Methodological Guidelines

  • Data Management : Store node-specific datasets in encrypted repositories with access logs. Use SHA-256 hashing to verify data integrity pre- and post-transmission .
  • Peer Review : Submit code to platforms like Code Ocean for independent verification. Include a reproducibility checklist aligning with the ACM Artifact Review standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.